molecular formula C11H13N3O3 B1384418 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1160246-29-6

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B1384418
CAS No.: 1160246-29-6
M. Wt: 235.24 g/mol
InChI Key: MDWOQBMDDFJUOR-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused pyrazole and pyridine ring system, makes it an interesting subject for research and development in various scientific fields.

Biochemical Analysis

Biochemical Properties

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to these pathways, thereby influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain kinases, thereby blocking their activity and affecting downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, it may be metabolized by certain cytochrome P450 enzymes, leading to the formation of metabolites that can influence cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular functions .

Preparation Methods

The synthesis of 1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by cyclization and dehydration steps . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolopyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrazolopyridine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolopyridine core structure.

Scientific Research Applications

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, inflammation, and infectious diseases due to its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts and polymers.

Comparison with Similar Compounds

1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the position and nature of substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct properties and applications.

Properties

IUPAC Name

3-methyl-6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-5(2)14-10-9(6(3)13-14)7(11(16)17)4-8(15)12-10/h4-5H,1-3H3,(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWOQBMDDFJUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122865
Record name 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-29-6
Record name 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-3-methyl-1-(1-methylethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
1-Isopropyl-3-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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